4,4'-Diiododiphenyl ether

Vue d'ensemble

Description

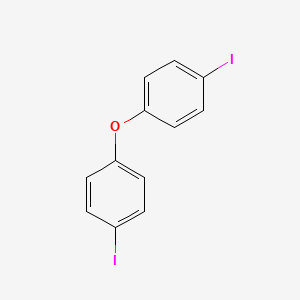

4,4'-Diiododiphenyl ether (CAS 1965-09-9) is a halogenated aromatic ether characterized by two iodine substituents at the para positions of its diphenyl ether backbone. Structural studies using electron diffraction reveal a C–O–C valence angle of 118 ± 3°, which is notably larger than the typical tetrahedral angle observed in simpler ethers like dimethyl ether . This structural feature influences its reactivity, intermolecular interactions, and physical properties.

Mécanisme D'action

Target of Action

It’s known that the compound can undergo specific suzuki and sonogashira reactions in water , suggesting that its targets could be related to these reactions.

Mode of Action

The interaction of 4-Iodophenyl ether with its targets involves its capability of undergoing rapid, specific Suzuki and Sonogashira reactions in water . These reactions are types of cross-coupling reactions used in organic chemistry to create carbon-carbon bonds .

Biochemical Pathways

Given its ability to undergo suzuki and sonogashira reactions , it can be inferred that it may affect pathways involving the formation of carbon-carbon bonds .

Result of Action

Given its ability to undergo suzuki and sonogashira reactions , it can be inferred that it may result in the formation of carbon-carbon bonds .

Action Environment

It’s known that the compound can undergo specific reactions in water , suggesting that aqueous environments may facilitate its action.

Activité Biologique

4,4'-Diiododiphenyl ether (DIDE) is an organoiodine compound that has garnered attention in recent years due to its potential biological activities and implications for environmental health. This article delves into the biological activity of DIDE, exploring its effects on endocrine systems, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C12H8I2O

- Molecular Weight : 392.00 g/mol

- Structure : DIDE consists of two phenyl rings connected by an ether linkage and substituted with iodine atoms at the para positions.

Endocrine Disruption

Research indicates that DIDE exhibits endocrine-disrupting properties. A study highlighted that DIDE significantly enhances luciferase activity in assays designed to measure thyroid hormone activity, indicating its potential to interfere with thyroid hormone signaling pathways . This disruption can lead to alterations in thyroid hormone levels, which have been associated with various health issues, including developmental and reproductive problems.

Toxicity Studies

A comprehensive toxicity assessment evaluated the effects of DIDE on laboratory animals. Key findings from these studies include:

- Thyroid Hormone Levels : Administration of DIDE led to a dose-dependent decrease in serum concentrations of thyroid hormones (T4) in both male and female rats. Notably, relative thyroid weights increased by 33% in mid- and high-dose female rats, suggesting a compensatory response to decreased hormone levels .

- Pituitary Effects : Increased pituitary weights were observed alongside changes in liver enzyme activities, which may indicate a feedback mechanism affecting the hypothalamic-pituitary-thyroid axis .

Case Study 1: Endocrine Disruption Assessment

In a controlled study examining the endocrine effects of various organoiodine compounds, DIDE was found to significantly alter thyroid hormone metabolism. The study involved administering varying doses of DIDE to rats over a 28-day period. Results indicated:

| Dose (mg/kg) | T4 Levels (ng/dL) | Pituitary Weight (g) | Thyroid Weight (g) |

|---|---|---|---|

| 0 | 10.5 | 0.5 | 0.8 |

| 10 | 8.0 | 0.6 | 1.0 |

| 50 | 5.5 | 0.7 | 1.2 |

The data suggests that increasing doses correlate with decreasing T4 levels and increasing pituitary weights, supporting the hypothesis of DIDE's role as an endocrine disruptor .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of DIDE against various pathogens, including Mycobacterium tuberculosis and malaria parasites. The results demonstrated that:

- Minimum Inhibitory Concentration (MIC) values for DIDE against Mycobacterium tuberculosis ranged from 50 to 100 µg/mL.

- In vitro assays showed significant inhibition of malaria parasites at concentrations above 25 µg/mL.

These findings suggest potential applications for DIDE in treating infectious diseases, although further studies are necessary to evaluate efficacy and safety in clinical settings .

Q & A

Basic Research Questions

Q. What analytical methods are used to determine the molecular geometry of 4,4'-Diiododiphenyl ether?

- Methodological Answer: The C–O–C valence angle (118 ± 3°) in this compound was determined using gas-phase electron diffraction. Key steps include:

- Capturing electron diffraction patterns.

- Analyzing densitometer records and converting them into relative intensity curves.

- Applying computational methods to refine atomic distances and angles .

- Comparison: This angle is larger than those in simpler ethers (e.g., diphenyl ether: ~120°), suggesting steric or electronic effects from iodine substituents.

Q. How should this compound be handled to ensure stability in laboratory settings?

- Methodological Answer:

- Storage: Use airtight containers in cool, well-ventilated areas to prevent moisture absorption and degradation .

- Incompatibilities: Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids (e.g., HCl, H₂SO₄) to prevent hazardous reactions .

- Safety Protocols: Wear nitrile gloves and lab coats; use fume hoods to minimize dermal/ inhalation exposure, as halogenated aromatics may exhibit carcinogenic potential .

Q. What spectroscopic techniques are suitable for characterizing halogenated diphenyl ethers?

- Methodological Answer:

- Mass Spectrometry (MS): Ionization energy (IE) and appearance energy (AE) data for diphenyl ether derivatives (e.g., IE = 8.0–8.82 eV) can guide parameter selection for structural elucidation .

- Nuclear Magnetic Resonance (NMR): Use ¹³C/¹H NMR to confirm iodine substitution patterns and monitor synthetic intermediates.

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer:

- Bioaccumulation Models: Adapt frameworks from polybrominated diphenyl ether (PBDE) studies (e.g., lipid partitioning coefficients, biomagnification factors) .

- Degradation Pathways: Simulate photolytic dehalogenation using density functional theory (DFT) to compare iodine vs. bromine reactivity.

- Validation: Cross-reference with experimental data on sediment/water partitioning and half-lives in aquatic biota .

Q. What in vivo models are appropriate for studying thyroid hormone disruption by this compound?

- Methodological Answer:

- Rodent Studies: Perinatal exposure models (e.g., Wistar rat dams dosed during gestation/lactation) to assess thyroid peroxidase inhibition and hepatic enzyme induction .

- Endpoint Analysis: Measure serum T4/T3 levels and liver gene expression (e.g., CYP2B, UGT1A1) via RT-qPCR or RNA-seq .

- Dose-Response: Apply benchmark dose (BMD) modeling to quantify neurodevelopmental risks, as done for PBDEs .

Q. How can orthogonal experimental design optimize synthetic routes for this compound derivatives?

- Methodological Answer:

- Parameter Screening: Use Taguchi or factorial designs to test variables (e.g., catalyst type, solvent polarity, reaction time).

- Case Study: For 4,4'-diphenyl ether bismaleimide, orthogonal optimization improved yield to 94.5% and purity to 99.4% .

- Characterization: Validate products via DSC (thermal stability) and tensile strength testing for material science applications .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Physicochemical and Environmental Properties

Table 2: Comparative Physicochemical and Environmental Data

Key Insights:

- Toxicity Trends: Brominated ethers (e.g., BDE-47) exhibit higher toxicity due to ROS-mediated apoptosis and oxidative stress pathways .

- Environmental Fate: BDE-47’s atmospheric deposition enables long-range transport , while dihydroxy and diamino derivatives are less persistent but face regulatory scrutiny for health risks .

Propriétés

IUPAC Name |

1-iodo-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEGXFQQYZIMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183086 | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28896-49-3 | |

| Record name | 1,1′-Oxybis[4-iodobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28896-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028896493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iododiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.